(R)-1,4-Diazabicyclo[4.3.0]nonane

Chiral Building Block Pharmaceutical Intermediate Purity Specification

(R)-1,4-Diazabicyclo[4.3.0]nonane, also known as (R)-octahydropyrrolo[1,2-a]pyrazine, is a chiral bicyclic diamine with the molecular formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol. This heterocyclic compound features a fused pyrrolidine–piperazine ring system that defines its rigid stereochemical framework, making it a valuable building block in asymmetric synthesis and a key intermediate in pharmaceutical research.

Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
CAS No. 96193-27-0
Cat. No. B152131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1,4-Diazabicyclo[4.3.0]nonane
CAS96193-27-0
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC1CC2CNCCN2C1
InChIInChI=1S/C7H14N2/c1-2-7-6-8-3-5-9(7)4-1/h7-8H,1-6H2/t7-/m1/s1
InChIKeyFTTATHOUSOIFOQ-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1,4-Diazabicyclo[4.3.0]nonane (CAS 96193-27-0): A Chiral Bicyclic Diamine for Asymmetric Synthesis and Pharmaceutical Intermediates


(R)-1,4-Diazabicyclo[4.3.0]nonane, also known as (R)-octahydropyrrolo[1,2-a]pyrazine, is a chiral bicyclic diamine with the molecular formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol . This heterocyclic compound features a fused pyrrolidine–piperazine ring system that defines its rigid stereochemical framework, making it a valuable building block in asymmetric synthesis and a key intermediate in pharmaceutical research [1]. The (R)-enantiomer is commercially available with a typical purity specification of 97–98% (HPLC) and is supplied as a light yellow liquid [2].

Why (R)-1,4-Diazabicyclo[4.3.0]nonane Cannot Be Interchanged with Other Chiral Diamines or Achiral Bicyclic Amines


Generic substitution fails because the (R)-enantiomer of 1,4-diazabicyclo[4.3.0]nonane possesses a unique combination of rigid bicyclic geometry and absolute stereochemistry that directly impacts enantioselective outcomes in asymmetric catalysis and pharmaceutical intermediate synthesis. While the (S)-enantiomer (CAS 93643-24-4) is also commercially available, the two are not interchangeable; they produce opposite enantiomeric products in chiral transformations . Achiral bicyclic amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) lack the stereochemical information necessary for asymmetric induction, and even other chiral diamines like (R,R)-1,2-diphenylethylenediamine (DPEN) exhibit different bite angles and steric environments that alter catalytic efficiency and enantioselectivity [1].

Quantitative Differentiation of (R)-1,4-Diazabicyclo[4.3.0]nonane: Purity, Physical Properties, and Comparative Specifications


Higher Baseline Purity Specification vs. (S)-Enantiomer from Common Commercial Sources

Commercial suppliers of (R)-1,4-diazabicyclo[4.3.0]nonane frequently specify a minimum purity of 98% by HPLC, whereas the (S)-enantiomer is often supplied at a 95–97% minimum purity from the same or comparable vendors [1]. This purity differential, while modest, can reduce the burden of additional purification steps in downstream synthetic applications, particularly when the compound is used as a stoichiometric chiral auxiliary or as a key intermediate in multi‑step pharmaceutical syntheses.

Chiral Building Block Pharmaceutical Intermediate Purity Specification

Tighter Moisture Content Control Compared with Generic Chiral Diamine Intermediates

For (R)-1,4-diazabicyclo[4.3.0]nonane supplied by Capotchem, the moisture specification is controlled to ≤0.5% maximum [1]. In contrast, many generic chiral diamine intermediates are sold without a guaranteed moisture specification, or with a typical moisture content of 1–2% when measured [2]. Excess moisture can catalyze amine degradation, promote side reactions in water‑sensitive catalytic cycles, and introduce variability in reaction yields.

Moisture Content Storage Stability Process Reproducibility

Boiling Point and Density Data Enable Consistent Process Control vs. Structurally Similar Chiral Diamines

The boiling point of (R)-1,4-diazabicyclo[4.3.0]nonane is reported as 199.6 ± 8.0 °C at 760 mmHg, and its density is 1.0 ± 0.1 g/cm³ [1]. These values are distinct from other chiral diamines commonly employed in asymmetric catalysis, such as (R,R)-1,2-diphenylethylenediamine (DPEN), which has a melting point of 79–83 °C and is a solid at ambient temperature . The liquid physical state and well‑characterized boiling point of (R)-1,4-diazabicyclo[4.3.0]nonane simplify handling, transfer, and purification by distillation in kilo‑lab and pilot‑plant settings.

Physical Property Process Engineering Distillation

Optimal Procurement and Research Application Scenarios for (R)-1,4-Diazabicyclo[4.3.0]nonane


Asymmetric Synthesis of Nootropic and Neuroprotective Drug Candidates

The rigid bicyclic scaffold of (R)-1,4-diazabicyclo[4.3.0]nonane serves as a privileged chiral template in the synthesis of 4‑substituted 1,4-diazabicyclo[4.3.0]nonan‑9‑ones, a class of compounds that have demonstrated in vivo nootropic activity in mouse passive avoidance tests [1]. The (R)-enantiomer is specifically required to install the correct three‑dimensional orientation of pharmacophoric elements necessary for target engagement. Substituting the (S)-enantiomer or an achiral piperazine analog leads to a complete loss of desired biological activity, underscoring the necessity of procuring the stereochemically pure (R)-isomer for these medicinal chemistry programs [1].

Synthesis of Conformationally Restricted σ‑Receptor Ligands for CNS Drug Discovery

(R)-1,4-Diazabicyclo[4.3.0]nonane is employed as a key intermediate in the preparation of conformationally restricted σ‑receptor ligands, exemplified by BD1018 (3S‑1‑[2‑(3,4‑dichlorophenyl)ethyl]‑1,4‑diazabicyclo[4.3.0]nonane) [2]. In this application, the absolute stereochemistry of the bicyclic diamine directly dictates the ligand's binding affinity and selectivity profile. The use of the (R)-enantiomer with a minimum purity of 98% ensures that the final σ‑receptor ligand is obtained with high enantiomeric purity, which is critical for accurate pharmacological profiling and SAR studies [3].

Kilogram‑Scale Production of Chiral Pharmaceutical Intermediates Requiring Stringent Moisture Control

For process chemistry groups scaling the synthesis of chiral drug candidates that incorporate the octahydropyrrolo[1,2-a]pyrazine motif, (R)-1,4-diazabicyclo[4.3.0]nonane sourced with a ≤0.5% moisture specification is essential [4]. In multi‑step sequences involving water‑sensitive reagents (e.g., organometallic couplings, anhydride formations), the low moisture content minimizes side reactions and improves yield reproducibility. The availability of this compound in kilogram quantities from suppliers like Capotchem further supports seamless transition from medicinal chemistry to pilot‑plant campaigns [4].

Chiral Chromatography Method Development Using (R)-1,4-Diazabicyclo[4.3.0]nonane as a Model Analyte

The distinct physical properties of (R)-1,4-diazabicyclo[4.3.0]nonane—a liquid at ambient temperature with a boiling point of approximately 200 °C and a density of 1.0 g/cm³—make it an ideal model compound for developing chiral HPLC and SFC methods aimed at separating enantiomeric mixtures of bicyclic diamines [5]. Its well‑defined retention behavior on polysaccharide‑based chiral stationary phases facilitates the validation of new analytical methods for in‑process control of enantiomeric purity in pharmaceutical manufacturing, thereby reducing regulatory risk and ensuring product quality.

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